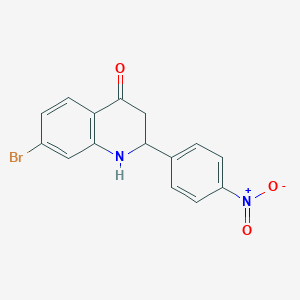
4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a bromine atom at the 7th position and a nitrophenyl group at the 2nd position of the quinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinolinone precursor followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminophenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, resulting in a wide range of substituted quinolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, aminophenyl derivatives, and other functionalized quinolinone compounds.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinolinone core can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 4(1H)-Quinolinone, 7-chloro-2,3-dihydro-2-(4-nitrophenyl)
- 4(1H)-Quinolinone, 7-fluoro-2,3-dihydro-2-(4-nitrophenyl)
- 4(1H)-Quinolinone, 7-iodo-2,3-dihydro-2-(4-nitrophenyl)
Uniqueness
The presence of the bromine atom at the 7th position and the nitrophenyl group at the 2nd position makes 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- unique compared to its analogs
属性
CAS 编号 |
882854-44-6 |
|---|---|
分子式 |
C15H11BrN2O3 |
分子量 |
347.16 g/mol |
IUPAC 名称 |
7-bromo-2-(4-nitrophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-3-6-12-14(7-10)17-13(8-15(12)19)9-1-4-11(5-2-9)18(20)21/h1-7,13,17H,8H2 |
InChI 键 |
MQEBXLMQNILUQN-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=C(C1=O)C=CC(=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


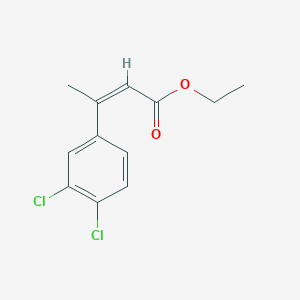
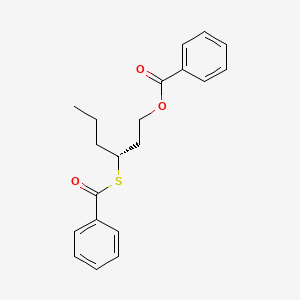
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)


![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
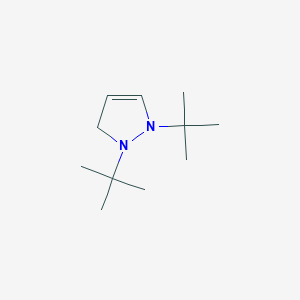
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
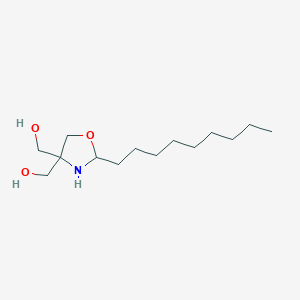
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
